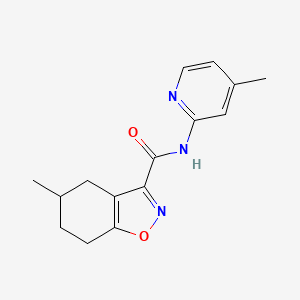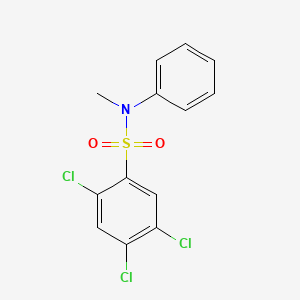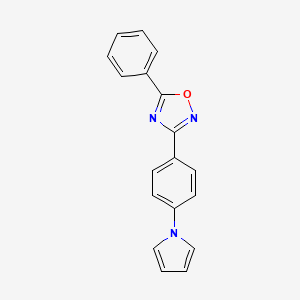![molecular formula C21H15F3N4O2 B4617925 N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide
概要
説明
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide is a complex organic compound characterized by its unique quinazolinone structure and the presence of a trifluoromethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
準備方法
The synthesis of N4-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with isonicotinamide: The final step involves coupling the quinazolinone derivative with isonicotinamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols, leading to the formation of substituted quinazolinone derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. Major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.
作用機序
The mechanism of action of N4-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
N~4~-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide can be compared with other similar compounds, such as:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and exhibit similar biological activities, but may differ in their substituents and overall potency.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability.
The uniqueness of N4-[4-Oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide lies in its specific combination of the quinazolinone core and the trifluoromethyl group, which together contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)16-7-3-1-5-14(16)18-26-17-8-4-2-6-15(17)20(30)28(18)27-19(29)13-9-11-25-12-10-13/h1-12,18,26H,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIPJKQRWNIEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4617858.png)


![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B4617884.png)
![[2-ethoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B4617897.png)

![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}butane-1-sulfonamide](/img/structure/B4617921.png)
![6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4617923.png)

![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
